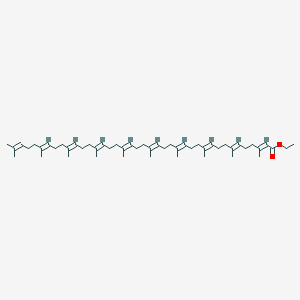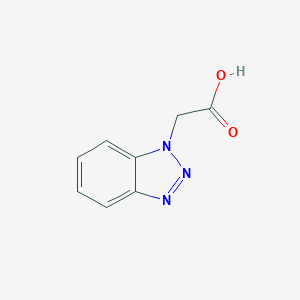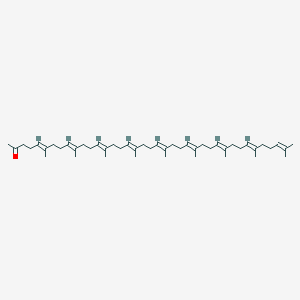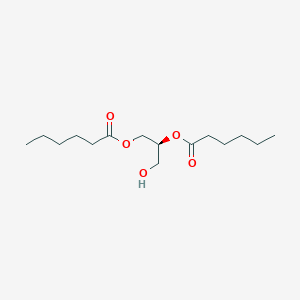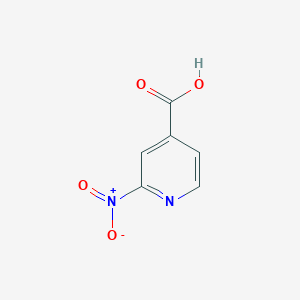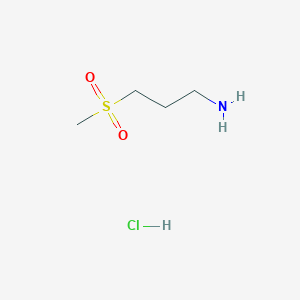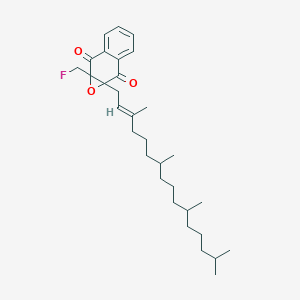
2-Fmpnqe
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fmpnqe is a chemical compound that has gained interest in the scientific community due to its potential applications in research. This compound belongs to the family of phenethylamines and has a unique chemical structure that makes it a promising candidate for various scientific studies.
Scientific Research Applications
2-Fmpnqe has potential applications in various scientific fields, including pharmacology, neurochemistry, and neuroscience. This compound has been shown to have a high affinity for certain receptors in the brain, such as the serotonin and dopamine receptors. This makes it a promising candidate for studying the role of these receptors in various physiological and pathological conditions.
Mechanism Of Action
The mechanism of action of 2-Fmpnqe is not fully understood, but it is believed to involve the modulation of neurotransmitter release and reuptake. This compound has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its psychoactive effects.
Biochemical And Physiological Effects
2-Fmpnqe has been shown to have a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also has psychoactive effects, such as changes in mood, perception, and cognition. These effects are believed to be mediated by the compound's interaction with various receptors in the brain.
Advantages And Limitations For Lab Experiments
One advantage of using 2-Fmpnqe in lab experiments is its high affinity for certain receptors in the brain, which makes it a useful tool for studying the role of these receptors in various physiological and pathological conditions. However, one limitation of using this compound is its potential for abuse and dependence, which may limit its use in certain research settings.
Future Directions
There are several future directions for research on 2-Fmpnqe. One area of interest is the role of this compound in the treatment of various psychiatric and neurological disorders, such as depression, anxiety, and Parkinson's disease. Another area of interest is the development of new compounds based on the structure of 2-Fmpnqe, which may have improved pharmacological properties and fewer side effects.
Conclusion
In conclusion, 2-Fmpnqe is a promising compound with potential applications in various scientific fields. Its unique chemical structure and high affinity for certain receptors in the brain make it a useful tool for studying the role of these receptors in various physiological and pathological conditions. However, further research is needed to fully understand the mechanism of action of this compound and its potential applications in medicine.
Synthesis Methods
The synthesis of 2-Fmpnqe involves a multi-step process that requires specialized equipment and knowledge of organic chemistry. The first step involves the preparation of the starting material, which is 2,5-dimethoxyphenethylamine. This compound is then reacted with a reagent, such as iodine or bromine, to form the corresponding halogenated derivative. The halogenated derivative is then reacted with a reducing agent, such as lithium aluminum hydride, to form 2-Fmpnqe.
properties
CAS RN |
122408-83-7 |
|---|---|
Product Name |
2-Fmpnqe |
Molecular Formula |
C31H45FO3 |
Molecular Weight |
484.7 g/mol |
IUPAC Name |
1a-(fluoromethyl)-7a-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]naphtho[2,3-b]oxirene-2,7-dione |
InChI |
InChI=1S/C31H45FO3/c1-22(2)11-8-12-23(3)13-9-14-24(4)15-10-16-25(5)19-20-30-28(33)26-17-6-7-18-27(26)29(34)31(30,21-32)35-30/h6-7,17-19,22-24H,8-16,20-21H2,1-5H3/b25-19+ |
InChI Key |
IOBYLHHKZAVEDW-NCELDCMTSA-N |
Isomeric SMILES |
CC(C)CCCC(C)CCCC(C)CCC/C(=C/CC12C(=O)C3=CC=CC=C3C(=O)C1(O2)CF)/C |
SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(=CCC12C(=O)C3=CC=CC=C3C(=O)C1(O2)CF)C |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(=CCC12C(=O)C3=CC=CC=C3C(=O)C1(O2)CF)C |
synonyms |
2-(fluoromethyl)-3-(phytyl)-1,4-naphthoquione 2,3-epoxide 2-FMPNQE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



